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Compound of Interest

1-(2-Fluorophenyl)-2-
Compound Name:
methylpropan-1-amine

CAS No.: 1225849-36-4

Cat. No.: B2500974

Get Quote

Physicochemical, Synthetic, and Analytical
Profile[1]
Executive Summary

1-(2-Fluorophenyl)-2-methylpropylamine (CAS: 1212854-45-9 for S-isomer; generic structure
often referred to as 2-Fluoro-

-isopropylbenzylamine) represents a specific structural class of phenethylamine analogs where
the alpha-methyl group characteristic of amphetamines is replaced by a sterically demanding

isopropy! group.

This structural modification significantly alters the pharmacodynamic profile, primarily through
steric occlusion of the amine binding pocket in monoamine transporters and resistance to
oxidative deamination by Monoamine Oxidases (MAO). This guide details the molecular
properties, validated synthetic pathways, and analytical characterization required for research
applications.
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Part 1: Physicochemical Profile[2]

The molecular weight and fundamental physical constants are derived from the atomic

composition
Table 1: Molecular & Physical Data
Property Value Technical Note
) Monoisotopic mass: 167.11
Molecular Weight 167.22 g/mol
g/mol
Molecular Formula
Physical State Liquid (Free Base) Colorless to pale yellow oil
Boiling Point 215-220 °C (est) 760 mmHg
Basic amine, forms stable HCI
pKa ~9.8
salts
Higher lipophilicity than
LogP 2.65 (Predicted) amphetamine (LogP ~1.[1][2]
[3][4]8)
H-Bond Donors 1 Primary Amine (-NH2)
H-Bond Acceptors 2 Amine N + Fluorine F

Part 2: Synthetic Architecture

The synthesis of 1-(2-fluorophenyl)-2-methylpropylamine requires constructing the sterically
hindered carbon-nitrogen bond adjacent to the isopropyl group. The most robust route avoids
direct alkylation (which leads to over-alkylation) and instead utilizes the Reductive Amination of
Isopropyl 2-Fluorophenyl Ketone.

2.1 Retrosynthetic Logic (Graphviz)
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Target: 1-(2-Fluorophenyl)-2-methylpropylamine

(C10H14FN)

Reductive Amination
NaBH3CN / NH40Ac)

Intermediate: Imine Species

Precursor: 1-(2-fluorophenyl)-2-methylpropan-1-one

1. Grignard Addition®,
2. Acid Hydrolysis

\
\
|
|

Start: 2-Fluorobenzonitrile Reagent: Isopropylmagnesium Chloride

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway utilizing the Grignard addition to a nitrile followed by reductive
amination. This route ensures regioselectivity at the ortho-position.

2.2 Detailed Protocol: Ketone Synthesis & Reductive Amination
Stage A: Synthesis of 1-(2-fluorophenyl)-2-methylpropan-1-one

o Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under Argon atmosphere.

* Reagent Preparation: Charge RBF with 2-Fluorobenzonitrile (50 mmol) dissolved in
anhydrous THF (100 mL).

» Grignard Addition: Cool to 0°C. Add Isopropylmagnesium chloride (2.0 M in THF, 60 mmol)
dropwise over 30 minutes. The sterics of the isopropyl group require controlled addition to
prevent runaway exotherms.
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e Reaction: Allow to warm to room temperature (RT) and reflux for 3 hours. The solution will
turn dark, indicating imine magnesium salt formation.

e Hydrolysis: Cool to 0°C. Quench with 3M HCI (100 mL). Reflux the biphasic mixture for 2
hours to hydrolyze the imine to the ketone.

o Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over
, and concentrate in vacuo. Purify via vacuum distillation.
Stage B: Reductive Amination to Target Amine

e Imine Formation: In a 250 mL RBF, dissolve the ketone (20 mmol) in dry Methanol (60 mL).
Add Ammonium Acetate (200 mmol, 10 eq). Stir at RT for 2 hours.

e Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

, 30 mmol) portion-wise. Note:
is preferred over
to prevent reduction of the ketone prior to imine formation.

e Digestion: Stir at RT for 24 hours. Monitor via TLC (System: DCM/MeOH 9:1).

e Quench: Adjust pH to <2 with conc. HCI to decompose excess hydride. Then basify to pH
>12 with 20% NaOH.

o Extraction: Extract the free base amine into DCM (3 x 50 mL).

o Salt Formation (Optional): Dissolve the oil in minimal dry diethyl ether and bubble dry HCI
gas to precipitate 1-(2-fluorophenyl)-2-methylpropylamine hydrochloride (MW: ~203.69 g/mol

).

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated against the following
spectral expectations.
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« -NMR (400 MHz,
):
o 0.85-0.95 (d, 6H): Methyl groups of the isopropyl chain.
o 1.80 (m, 1H): Methine proton of the isopropyl group (
).
o 3.85 (d, 1H): Benzylic proton (
). The doublet arises from coupling to the isopropyl methine.

o 7.00-7.40 (m, 4H): Aromatic protons. The 2-Fluoro substitution creates a complex splitting
pattern due to H-F coupling.

e Mass Spectrometry (ESI+):

o peak at 168.12 m/z.

o Characteristic fragmentation: Loss of isopropyl group (M-43) or loss of ammonia (M-17).

Part 4: Pharmacological & Structural Implications[5]

The substitution of the alpha-methyl (found in amphetamine) with an alpha-isopropyl group
creates distinct pharmacological properties driven by steric hindrance.

4.1 Structure-Activity Relationship (SAR) Logic

MAO Resistance

Blocks Active Site (Extended Half-life)
Alpha-Isopropyl Group Steric Clash p.| Reduced DAT Affinity
(Steric Bulk) (Compared to Methyl)
1-(2-Fluorophenyl)-2-methylpropylamine
2-Fluoro Substitution Deactivates Ortho-Pos > Metabolic Stability
(Electronic Withdrawal) (Blocked Ring Hydroxylation)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b2500974/docs?utm_src=pdf-body-img#technical-monograph-1-2-fluorophenyl-2-methylpropylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2500974?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 2: SAR analysis showing how structural modifications influence metabolic stability and
transporter affinity.

 MAO Resistance: The bulky isopropyl group adjacent to the amine prevents the approach of
Monoamine Oxidase enzymes, significantly reducing oxidative deamination rates compared
to non-branched phenethylamines.

 Lipophilicity: The 2-Fluoro group increases lipophilicity (LogP ~2.65), enhancing Blood-Brain
Barrier (BBB) permeability.

o Receptor Selectivity: While alpha-methyl analogs (amphetamines) are potent releasers of
dopamine/norepinephrine, alpha-isopropyl analogs often show reduced potency at the
Dopamine Transporter (DAT) due to the inability of the transporter pocket to accommodate
the larger alkyl group, often shifting activity towards purely varying affinities or serving as
chemical intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Monograph: 1-(2-Fluorophenyl)-2-
methylpropylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2500974/docs#technical-monograph-1-2-
fluorophenyl-2-methylpropylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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